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molecular formula C9H7ClN2O B8370787 3-Amino-6-chloro-2-(2-furanyl)pyridine CAS No. 1073182-88-3

3-Amino-6-chloro-2-(2-furanyl)pyridine

Cat. No. B8370787
M. Wt: 194.62 g/mol
InChI Key: DBSDEBIKPSDSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247431B2

Procedure details

3-Amino-6-chloro-2-iodopyridine (1.78 g), 2-furanboronic acid (1.17 g), and sodium carbonate (1.11 g) were suspended in a solvent mixture consistent of toluene (23 mL), THF (23 mL) and water (7 mL). The mixture was degassed using subsequent evaporation and flushing with nitrogen (5×) and tetrakis(triphenylphosphine)palladium(0) (808 mg) was added. The reaction mixture was stirred at 90° C. for 7 hours and 14 hours at room temperature. After addition of 2-furanboronic acid (783 mg), the mixture was stirred again for 4 hours at 90° C., then another portion of 2-furanboronic acid (390 mg) was added and the reaction mixture was stirred for 5.5 hours at 90° C. After 15 hours stirring at room temperature, the reaction mixture was quenched with water and extracted 2× with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum. The residue was purified by column chromatography (silica 60, hexane/ethyl acetate=3:1, Rf=0.25) to afford 1.26 mg of the title compound of the formula
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
23 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](I)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>O.C1COCC1>[NH2:1][C:2]1[C:3]([C:11]2[O:10][CH:14]=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)Cl)I
Step Two
Name
Quantity
1.17 g
Type
reactant
Smiles
O1C(=CC=C1)B(O)O
Step Three
Name
Quantity
1.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
23 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 7 hours and 14 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
flushing with nitrogen (5×) and tetrakis(triphenylphosphine)palladium(0) (808 mg)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition of 2-furanboronic acid (783 mg)
STIRRING
Type
STIRRING
Details
the mixture was stirred again for 4 hours at 90° C.
Duration
4 h
ADDITION
Type
ADDITION
Details
another portion of 2-furanboronic acid (390 mg) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5.5 hours at 90° C
Duration
5.5 h
STIRRING
Type
STIRRING
Details
After 15 hours stirring at room temperature
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica 60, hexane/ethyl acetate=3:1, Rf=0.25)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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